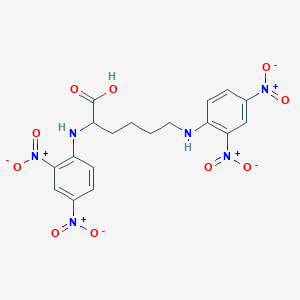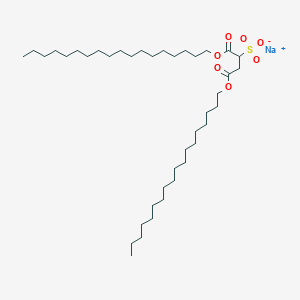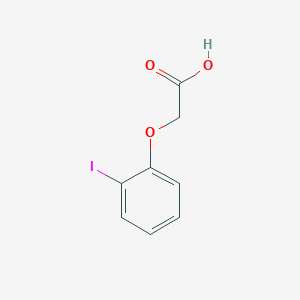
Acide 2-iodophénoxyacétique
Vue d'ensemble
Description
2-Iodophenoxyacetic acid is an organic compound with the molecular formula C8H7IO3 It is a derivative of phenoxyacetic acid, where an iodine atom is substituted at the ortho position of the phenyl ring
Applications De Recherche Scientifique
2-Iodophenoxyacetic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of iodinated aromatic compounds.
Biology: It can be used as a probe to study biological processes involving iodine-containing compounds.
Industry: Used in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Safety and Hazards
The safety data sheet for 4-Iodophenoxyacetic acid, which may have similar properties to 2-Iodophenoxyacetic acid, indicates that it causes severe skin burns and eye damage . It may cause respiratory irritation and damage to organs through prolonged or repeated exposure . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Mécanisme D'action
Target of Action
2-Iodophenoxyacetic acid, also known as 2-(2-iodophenoxy)acetic acid, is a type of organoiodine compound. It is primarily used as a plant growth regulator .
Mode of Action
The mode of action of 2-Iodophenoxyacetic acid involves a nucleophilic substitution at a position on the ring ortho to the carboxyl group or the side chain carrying this group and with the carboxyl group itself . This reaction is believed to involve a cysteinyl unit of a protein as the most likely substrate .
Biochemical Pathways
It is known that the compound plays a role in the elongation of sections of avena coleoptiles, a process regulated by plant growth regulators .
Pharmacokinetics
It is known that the compound can be synthesized through a series of reactions involving 4-aminophenol, nitrous acid, potassium iodide, and chloroacetic acid .
Result of Action
The primary result of the action of 2-Iodophenoxyacetic acid is the promotion of plant growth. It achieves this by accelerating cell division and differentiation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-iodophenoxyacetic acid typically involves the iodination of phenoxyacetic acid. One common method is the electrophilic aromatic substitution reaction, where phenoxyacetic acid is treated with iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure selective iodination at the ortho position.
Industrial Production Methods: In an industrial setting, the production of 2-iodophenoxyacetic acid may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Iodophenoxyacetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: The iodine atom can be reduced to form phenoxyacetic acid or other reduced products.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as Oxone® (potassium peroxymonosulfate) are commonly used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Phenoxyacetic acid or other reduced products.
Substitution: Various substituted phenoxyacetic acid derivatives.
Comparaison Avec Des Composés Similaires
Phenoxyacetic Acid: Lacks the iodine atom, making it less reactive in certain chemical reactions.
4-Iodophenoxyacetic Acid: Iodine atom is at the para position, leading to different reactivity and properties.
2-Bromophenoxyacetic Acid: Bromine atom instead of iodine, resulting in different chemical behavior.
Uniqueness: 2-Iodophenoxyacetic acid is unique due to the ortho position of the iodine atom, which influences its reactivity and the types of reactions it can undergo. This positional isomerism allows for selective functionalization and the formation of specific derivatives that are not easily accessible with other halogenated phenoxyacetic acids.
Propriétés
IUPAC Name |
2-(2-iodophenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO3/c9-6-3-1-2-4-7(6)12-5-8(10)11/h1-4H,5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXMKQZUBDBNJTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70702721 | |
| Record name | 2-Iodophenoxyacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70702721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1878-92-8 | |
| Record name | 2-(2-Iodophenoxy)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1878-92-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Iodophenoxyacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70702721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of radiolabeling 2-Iodophenoxyacetic acid with Iodine-131, as described in the research paper?
A1: The research paper focuses on the synthesis of 4-Chloro-2-Iodophenoxyacetic acid labeled with Iodine-131 []. While it doesn't delve into specific applications, radiolabeling compounds like this typically serves several purposes in research:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


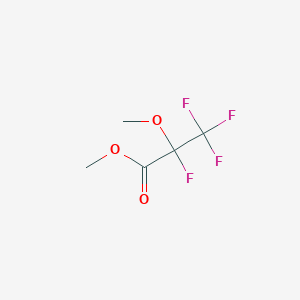
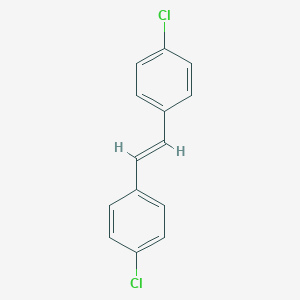
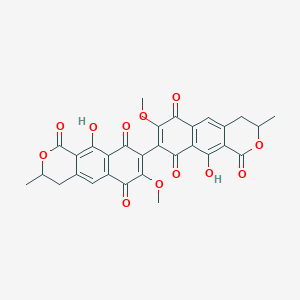
![6-Methyl-1,5-dihydroimidazo[4,5-f]indazole](/img/structure/B158394.png)
![[(Z)-3-acetyloxy-2-chloroprop-2-enyl] acetate](/img/structure/B158395.png)
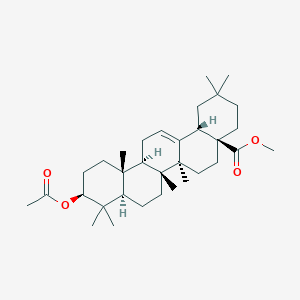

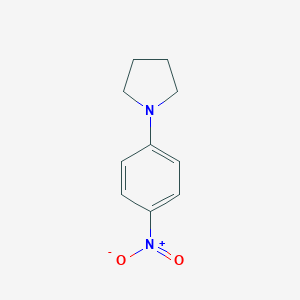
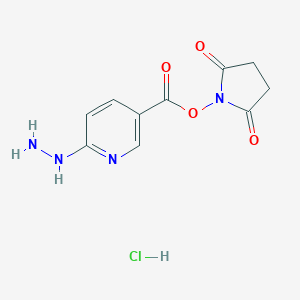
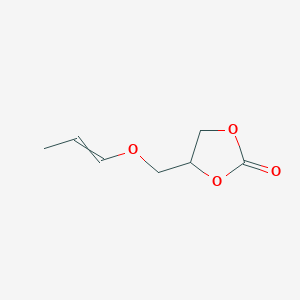
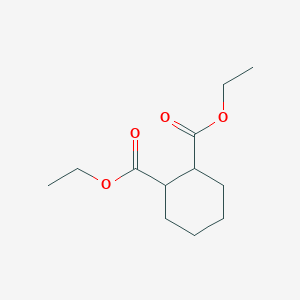
![[(E,2S)-2-hydroxy-7-methoxy-4,7-dioxohept-5-enyl] benzoate](/img/structure/B158419.png)
